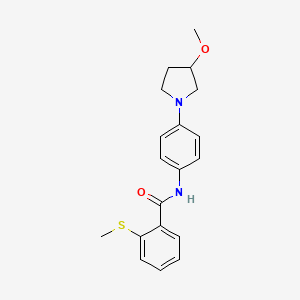

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-23-16-11-12-21(13-16)15-9-7-14(8-10-15)20-19(22)17-5-3-4-6-18(17)24-2/h3-10,16H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYFRWJKRMZXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide, also known by its CAS number 1797871-85-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C21H26N2O2S

- Molecular Weight : 370.5 g/mol

- Structure : The compound features a methoxypyrrolidine moiety linked to a phenyl group, with a methylthio substituent on the benzamide structure.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds have been shown to outperform standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Most Sensitive Strain |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | En. cloacae |

| Staphylococcus aureus | 0.015 mg/mL | S. aureus |

| Bacillus cereus | 0.015 mg/mL | B. cereus |

In these studies, the most active compound demonstrated MIC values significantly lower than those of traditional antibiotics, indicating a promising therapeutic potential for treating bacterial infections .

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi.

| Fungi Tested | Minimum Inhibitory Concentration (MIC) | Most Sensitive Strain |

|---|---|---|

| Trichoderma viride | 0.004 mg/mL | T. viride |

| Aspergillus fumigatus | 0.008 mg/mL | A. fumigatus |

These findings suggest that the compound may be effective against fungal pathogens as well .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxypyrrolidine group appears to enhance antibacterial potency, while the methylthio group may contribute to antifungal activity.

Key Findings:

- Compounds with similar structural motifs have shown enhanced activity when specific substitutions are made.

- The methoxypyrrolidine moiety is essential for maintaining activity against both bacterial and fungal strains.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated a series of benzamide derivatives, including those related to this compound, against multi-drug resistant strains of bacteria. Results indicated that certain modifications led to improved activity profiles compared to existing antibiotics .

- Fungal Resistance Study : Another investigation focused on the antifungal properties of related compounds against resistant strains of Candida species. The results highlighted the potential for developing new antifungal agents based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide with structurally or functionally related benzamide derivatives:

Key Research Findings

Role of Methylthio Groups : Compounds like A-1 () and the target molecule share a methylthio substituent, which enhances pesticidal activity by improving binding to insect GABA receptors. The sulfur atom may also contribute to redox modulation or metabolic stability .

Pyrrolidine Modifications : The 3-methoxy-pyrrolidine in the target compound contrasts with the sulfonylated pyrrolidine in N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (). Methoxy groups typically increase solubility, whereas sulfonyl groups enhance electronegativity, affecting target affinity .

Agrochemical vs.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.